N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in various fields Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .
Another method involves the use of microwave irradiation to accelerate the reaction between 2-aminothiophenol and acetic anhydride, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts such as piperidine or triethylamine can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, electrophiles, organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)acetamide: Similar structure but lacks the dimethyl groups, resulting in different reactivity and biological activity.
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives, including N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide.
Benzothiazole: The parent compound of the benzothiazole family, used in the synthesis of numerous derivatives with diverse applications.
Uniqueness
This compound is unique due to the presence of the dimethyl groups, which enhance its stability and reactivity. These structural modifications also contribute to its distinct biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-4-5-7(2)10-9(6)13-11(15-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTMSKUIPBRYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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